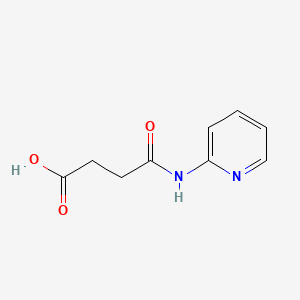

4-Oxo-4-(pyridin-2-ylamino)butanoic acid

Description

Structural Characterization of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound exhibits a complex heterocyclic structure characterized by multiple functional groups that contribute to its unique chemical properties. The compound possesses the molecular formula Carbon nine Hydrogen ten Nitrogen two Oxygen three with a molecular weight of 194.19 grams per mole, as confirmed through high-resolution mass spectrometric analysis. The International Union of Pure and Applied Chemistry systematic name clearly defines the structural arrangement as this compound, reflecting the precise positioning of functional groups within the molecular framework.

The bonding patterns within this molecule reveal a sophisticated arrangement of single and double bonds that create a stable yet reactive structure. The pyridine ring system contains six carbon atoms arranged in a hexagonal configuration with one nitrogen atom substituted at the 2-position relative to the amide linkage. This nitrogen atom possesses a lone pair of electrons that can participate in hydrogen bonding interactions and coordinate with metal centers in various chemical environments. The amide bond connecting the pyridine ring to the butanoic acid backbone represents a critical structural feature that influences both the electronic distribution and the overall molecular geometry.

The butanoic acid portion of the molecule contains a four-carbon aliphatic chain terminated by a carboxylic acid functional group. The ketone functionality at the 4-position creates an additional site for chemical reactivity and hydrogen bonding interactions. The Simplified Molecular Input Line Entry System representation of C1=CC=NC(=C1)NC(=O)CCC(=O)O accurately captures the connectivity pattern and provides a concise description of the molecular architecture. This structural arrangement enables the molecule to adopt multiple conformational states depending on the chemical environment and intermolecular interactions present in solution or solid-state conditions.

Spectroscopic Identification Strategies

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants that reflect the unique molecular environment of each nucleus. The proton Nuclear Magnetic Resonance spectrum reveals distinct resonance patterns corresponding to the aromatic protons of the pyridine ring, the aliphatic methylene protons of the butanoic acid chain, and the exchangeable amide and carboxylic acid protons. The aromatic region typically displays multiplets between 7.0 and 8.5 parts per million, with the pyridine protons exhibiting characteristic splitting patterns due to their coupling with adjacent ring protons.

The aliphatic region of the spectrum shows well-resolved triplets and multiplets corresponding to the methylene protons adjacent to the carbonyl groups. These protons typically appear between 2.5 and 3.0 parts per million and provide valuable information about the chain length and substitution pattern of the butanoic acid backbone. The amide proton resonance appears as a broad singlet around 10-12 parts per million in dimethyl sulfoxide-d6, confirming the presence of the characteristic hydrogen bonding interaction between the pyridine nitrogen and the amide hydrogen.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information by revealing the carbon framework and electronic environment of each carbon atom within the molecule. The carbonyl carbons of both the amide and carboxylic acid groups appear in the downfield region around 170-180 parts per million, reflecting their sp2 hybridization and electron-withdrawing character. The pyridine ring carbons exhibit characteristic chemical shifts between 120-160 parts per million, with the nitrogen-bearing carbon showing distinctive downfield displacement due to the electronegativity of the adjacent nitrogen atom.

| Nuclear Magnetic Resonance Chemical Shift Data | ||

|---|---|---|

| Proton Position | Chemical Shift (parts per million) | Multiplicity |

| Pyridine 3-Hydrogen | 7.2-7.4 | multiplet |

| Pyridine 4-Hydrogen | 7.6-7.8 | triplet |

| Pyridine 5-Hydrogen | 7.1-7.3 | triplet |

| Pyridine 6-Hydrogen | 8.2-8.4 | doublet |

| Amide Nitrogen-Hydrogen | 10.5-11.5 | broad singlet |

| Alpha-methylene | 2.6-2.8 | triplet |

| Beta-methylene | 2.5-2.7 | triplet |

Infrared Absorption Signatures

Infrared spectroscopy provides characteristic absorption signatures that enable unambiguous identification of this compound through its distinctive functional group vibrations. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with the amide carbonyl appearing around 1680 inverse centimeters and the carboxylic acid carbonyl showing absorption near 1710-1720 inverse centimeters. These frequencies reflect the conjugation effects and hydrogen bonding interactions that influence the force constants of the respective carbonyl bonds.

The nitrogen-hydrogen stretching vibration of the amide group produces a characteristic absorption band between 3300-3500 inverse centimeters, appearing as a moderately broad peak due to hydrogen bonding interactions with neighboring molecules. The carboxylic acid oxygen-hydrogen stretch manifests as an extremely broad absorption extending from approximately 2500-3350 inverse centimeters, reflecting the strong intermolecular hydrogen bonding typical of carboxylic acid dimers in the solid state. The pyridine ring vibrations contribute multiple absorption bands in the 1400-1600 inverse centimeters region, corresponding to carbon-carbon and carbon-nitrogen stretching modes within the aromatic system.

The carbon-hydrogen stretching vibrations provide additional fingerprint information for structural confirmation. The aromatic carbon-hydrogen stretches appear between 3000-3100 inverse centimeters, while the aliphatic carbon-hydrogen stretches of the butanoic acid chain manifest between 2850-2950 inverse centimeters. The carbon-nitrogen stretching vibrations of the pyridine ring and amide linkage produce characteristic absorptions in the 1200-1400 inverse centimeters region, contributing to the overall fingerprint pattern that enables definitive compound identification.

| Infrared Absorption Band Assignments | ||

|---|---|---|

| Functional Group | Frequency (inverse centimeters) | Intensity |

| Carboxylic acid Oxygen-Hydrogen stretch | 2500-3350 | Strong, broad |

| Amide Nitrogen-Hydrogen stretch | 3300-3500 | Medium, broad |

| Aromatic Carbon-Hydrogen stretch | 3000-3100 | Medium |

| Aliphatic Carbon-Hydrogen stretch | 2850-2950 | Medium |

| Carboxylic acid Carbon=Oxygen stretch | 1710-1720 | Strong |

| Amide Carbon=Oxygen stretch | 1680 | Strong |

| Pyridine ring vibrations | 1400-1600 | Medium to strong |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide definitive molecular weight confirmation and structural information through the analysis of fragment ion masses and relative abundances. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the intact molecular formula Carbon nine Hydrogen ten Nitrogen two Oxygen three. This molecular ion represents the base peak or one of the most abundant ions in the spectrum, indicating relatively high stability of the protonated molecular species under electron impact ionization conditions.

The primary fragmentation pathways involve cleavage of the amide bond and loss of functional groups from the molecular ion. A prominent fragment ion appears at mass-to-charge ratio 176, corresponding to the loss of water (18 mass units) from the molecular ion through dehydration of the carboxylic acid group. Another significant fragmentation involves the loss of carbon dioxide (44 mass units) from the carboxylic acid functionality, producing a fragment ion at mass-to-charge ratio 150 that retains the pyridine ring and the remaining portion of the carbon chain.

The pyridinium ion fragment at mass-to-charge ratio 79 represents a characteristic base peak derived from the pyridine ring system, formed through cleavage of the amide bond and subsequent rearrangement processes. This fragmentation pattern is diagnostic for compounds containing pyridine substituents and provides valuable structural confirmation. Additional fragment ions at mass-to-charge ratios 51, 78, and 104 correspond to various rearrangement products and ring-opening processes that occur under high-energy collision conditions in the mass spectrometer source region.

| Mass Spectrometric Fragmentation Data | ||

|---|---|---|

| Fragment Ion (mass-to-charge ratio) | Proposed Structure | Relative Abundance (percent) |

| 194 | Molecular ion | 45-60 |

| 176 | Molecular ion minus water | 25-35 |

| 150 | Molecular ion minus carbon dioxide | 15-25 |

| 79 | Pyridinium ion | 80-100 |

| 78 | Pyridine | 30-45 |

| 51 | Pyridine minus hydrogen cyanide | 20-30 |

Comparative Analysis with Structural Analogues

The structural characterization of this compound gains significant context through comparative analysis with related pyridine-containing compounds and positional isomers that exhibit similar molecular frameworks but distinct chemical properties. The 4-oxo-4-(pyridin-3-ylamino)butanoic acid isomer represents the most closely related structural analogue, differing only in the position of the amide attachment to the pyridine ring. This positional change significantly influences the electronic distribution within the molecule and affects the hydrogen bonding patterns, resulting in measurable differences in spectroscopic properties and chemical reactivity.

The 3-pyridyl isomer demonstrates altered Nuclear Magnetic Resonance chemical shifts for the aromatic protons due to the different electronic environment created by the nitrogen atom's position within the ring system. The amide proton resonance also shifts to different chemical shift values reflecting changes in the hydrogen bonding strength and molecular conformation. Mass spectrometric fragmentation patterns show similar overall behavior but with distinct relative abundances for various fragment ions, particularly those involving the pyridine ring system where the nitrogen position influences the stability of charged fragments.

Comparative analysis with 4-oxo-4-(pyridin-4-ylamino)butanoic acid reveals even more pronounced differences in molecular properties and spectroscopic characteristics. The para-substitution pattern creates a more symmetric electronic distribution within the pyridine ring, leading to simplified Nuclear Magnetic Resonance spectra with fewer distinct aromatic proton resonances. The infrared spectrum shows subtle but measurable frequency shifts for the amide carbonyl stretching vibration, reflecting the altered electronic communication between the pyridine nitrogen and the amide functionality through the aromatic ring system.

Extended analogues such as 2-((2-hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid and 2-(furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid provide insights into the effects of additional functional groups on the core structural framework. These compounds demonstrate how structural modifications influence solubility, hydrogen bonding capacity, and overall molecular recognition properties while maintaining the essential pyridine-amide-carboxylic acid architecture that defines this chemical class.

| Comparative Structural Properties | |||

|---|---|---|---|

| Compound | Molecular Formula | Molecular Weight (grams per mole) | Key Spectroscopic Differences |

| This compound | Carbon nine Hydrogen ten Nitrogen two Oxygen three | 194.19 | Reference compound |

| 4-oxo-4-(pyridin-3-ylamino)butanoic acid | Carbon nine Hydrogen nine Nitrogen one Oxygen three | 179.18 | Altered aromatic proton pattern |

| 4-oxo-4-(pyridin-4-ylamino)butanoic acid | Carbon nine Hydrogen nine Nitrogen one Oxygen three | 179.18 | Simplified aromatic spectrum |

| (2S)-2-amino-4-oxo-4-(pyridin-2-ylamino)butanoic acid | Carbon nine Hydrogen eleven Nitrogen three Oxygen three | 209.20 | Additional amino group signals |

Propriétés

IUPAC Name |

4-oxo-4-(pyridin-2-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(4-5-9(13)14)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOWQQIWDSOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211194 | |

| Record name | Succinamic acid, N-2-pyridyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62134-49-0 | |

| Record name | 4-Oxo-4-(2-pyridinylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinamic acid, N-2-pyridyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinamic acid, N-2-pyridyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The most widely reported method involves the nucleophilic attack of 2-aminopyridine on succinic anhydride in a polar aprotic solvent (e.g., ethanol or acetic acid) under reflux conditions. The reaction proceeds via the following steps:

-

Activation : Succinic anhydride undergoes ring opening upon interaction with the amine group of 2-aminopyridine.

-

Amide Bond Formation : The primary amine attacks the electrophilic carbonyl carbon of the anhydride, forming an intermediate hemiaminal.

-

Deprotonation and Cyclization : Intramolecular hydrogen transfer stabilizes the intermediate, yielding APS after dehydration.

Table 1: Standard Reaction Conditions

Crystallization and Purification

Recrystallization Protocol

APS is typically purified via recrystallization from ethanol or ethanol-water mixtures. Key steps include:

-

Dissolving the crude product in hot ethanol.

-

Gradual cooling to induce crystallization.

-

Filtering and washing with cold ethanol to remove unreacted starting materials.

Table 2: Physicochemical Properties of Purified APS

Polymorphic Considerations

A failed cocrystallization attempt with adipic acid unexpectedly yielded the first polymorph of APS, designated Form II. This highlights the sensitivity of APS crystallization to solvent and coformer selection.

Analytical Characterization

Spectroscopic Confirmation

-

IR Spectroscopy : Strong absorption bands at 1705 cm⁻¹ (C=O stretch of carboxylic acid) and 1650 cm⁻¹ (amide C=O stretch).

-

¹H NMR (DMSO-d₆) : δ 8.35 (d, J = 4.8 Hz, 1H, pyridine-H), δ 8.15 (s, 1H, NH), δ 7.75–7.65 (m, 2H, pyridine-H), δ 3.45 (t, J = 6.4 Hz, 2H, CH₂), δ 2.65 (t, J = 6.4 Hz, 2H, CH₂).

-

Mass Spectrometry : ESI-MS ([M+H]⁺) m/z = 179.08 (calculated for C₉H₁₀N₂O₃: 179.07).

X-ray Diffraction Analysis

Single-crystal X-ray diffraction confirms the planar structure of APS, with intermolecular hydrogen bonds (N–H···O and O–H···O) forming a layered supramolecular architecture.

Challenges and Troubleshooting

Common Side Reactions

Yield Improvement Techniques

-

Slow Cooling : Enhances crystal purity by minimizing inclusion of solvent molecules.

-

Solvent Gradients : Using ethanol-water mixtures (3:1 v/v) improves solubility and crystal size.

Industrial Scalability Considerations

While lab-scale synthesis is well-established, industrial production requires:

-

Continuous Flow Reactors : To maintain consistent temperature and reduce reaction time.

-

Automated Crystallization Systems : For uniform particle size distribution.

Applications De Recherche Scientifique

4-Oxo-4-(pyridin-2-ylamino)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the development of novel materials and catalysts.

Mécanisme D'action

The mechanism of action of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid largely depends on its interaction with biological targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pyridine ring and amide linkage play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic pathways, depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 4-oxo-4-(pyridin-2-ylamino)butanoic acid with derivatives sharing the 4-oxobutanoic acid backbone but differing in substituents or functional groups.

4-Oxo-4-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methoxy)butanoic acid

- Structure: Contains a triazole-methoxy group instead of the pyridylamino group.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .

- Applications : Used in phosphorescent iridium(III) complexes for oxygen-sensing bioimaging due to its clickable alkyne handle .

- Key Difference : The triazole moiety enhances coordination with metal ions, enabling luminescent properties absent in the parent compound .

4-Oxo-4-(prop-2-ynyloxy)butanoic acid

- Structure : Substituted with a propargyloxy group (CAS: 189459-95-8) .

- Synthesis : Derived from succinic acid via esterification with propargyl alcohol .

- Applications: Serves as a click chemistry precursor for bioconjugation, contrasting with the pyridylamino compound’s role in hydrogen-bonded networks .

- Key Difference: The alkyne group enables rapid conjugation with azides, whereas the pyridylamino group favors planar stacking interactions .

4-Oxo-4-(thiophen-2-yl)butanoic acid

- Structure : Replaces pyridine with a thiophene ring (CAS: N/A) .

- Synthesis: Prepared from methyl 4-oxo-4-(thiophen-2-yl)butanoate via hydrolysis .

- Applications : Used in organic synthesis; thiophene’s electron-rich nature alters reactivity compared to pyridine .

4-Oxo-4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]butanoic acid

- Structure : Features a thiazole-pyridin-4-yl substituent (CAS: 1328814-77-2) .

- Molecular Weight : 277.3 g/mol (C₁₂H₁₁N₃O₃S ) .

- Applications : Likely explored for antimicrobial or anticancer activity due to thiazole’s prevalence in drug design .

Comparative Data Table

Activité Biologique

4-Oxo-4-(pyridin-2-ylamino)butanoic acid (commonly referred to as 4-OPBA) is a heterocyclic compound that has garnered attention in biochemical and pharmacological research due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-OPBA has the molecular formula C₉H₁₀N₂O₃ and features a pyridine ring linked to a butanoic acid backbone through an amide bond. The compound's ability to form hydrogen bonds is significant for its interactions with biological molecules, influencing various cellular processes and enzymatic activities.

Target Interactions:

4-OPBA interacts with several biological targets, primarily through hydrogen bonding. This interaction suggests that it may modulate the activity of various enzymes and proteins involved in critical cellular pathways.

Enzyme Inhibition:

Research indicates that 4-OPBA inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, 4-OPBA reduces the production of pro-inflammatory mediators, potentially offering therapeutic benefits in inflammatory conditions.

Anti-inflammatory Effects

Studies have shown that 4-OPBA can modulate the NF-κB signaling pathway, which plays a pivotal role in regulating immune responses. Its inhibition of COX enzymes leads to decreased inflammation markers, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 4-OPBA reveal that it exhibits varying degrees of activity against different bacterial strains. For instance, it has shown some effectiveness against Gram-positive bacteria, although its efficacy against Gram-negative strains remains less pronounced .

Case Studies and Experimental Data

-

Cocrystallization Studies:

A study involving the cocrystallization of 4-OPBA with benzoic acid revealed insights into its supramolecular architecture. The analysis demonstrated distinct crystal packing arrangements influenced by the specific interactions between the molecules, which could affect their biological activities . -

Biochemical Assays:

In vitro assays have indicated that 4-OPBA influences cell signaling pathways associated with inflammation and apoptosis. For example, it was shown to suppress LPS-induced TNFα production in whole blood cultures, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-Oxo-4-(pyridin-3-ylamino)butanoic acid | Pyridine ring at the 3-position | Similar anti-inflammatory properties |

| N-(2-Pyridyl)succinamic acid | Different functional groups | Moderate antibacterial activity |

| 4-Oxo-4-(pyridin-4-ylamino)butanoic acid | Pyridine ring at the 4-position | Potentially different binding affinities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.